2,4-Dichloro-1-(trifluoromethoxy)benzene

Physicochemical characterization Isomer separation Procurement quality control

2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4), also named 1,3-dichloro-4-(trifluoromethoxy)benzene, is a halogenated aromatic ether with the molecular formula C₇H₃Cl₂F₃O and molecular weight 230.999 g/mol. It features two chlorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 1-position of the benzene ring.

Molecular Formula C7H3Cl2F3O
Molecular Weight 231 g/mol
CAS No. 451-85-4
Cat. No. B1301602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(trifluoromethoxy)benzene
CAS451-85-4
Molecular FormulaC7H3Cl2F3O
Molecular Weight231 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OC(F)(F)F
InChIInChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
InChIKeyJYGSLPHFBUKVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4): Fluorinated Aromatic Building Block Procurement Guide


2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4), also named 1,3-dichloro-4-(trifluoromethoxy)benzene, is a halogenated aromatic ether with the molecular formula C₇H₃Cl₂F₃O and molecular weight 230.999 g/mol . It features two chlorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 1-position of the benzene ring. This substitution pattern generates a strongly electron-deficient aromatic system, making the compound a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [1]. Its synthesis was first reported in a 1954 Farbwerke Hoechst patent (DE1000393) , and it is currently supplied as a research and manufacturing intermediate with typical commercial purities of 97% to 99% .

Why Isomeric Dichloro(trifluoromethoxy)benzenes Cannot Be Interchanged for 451-85-4


The family of dichloro(trifluoromethoxy)benzene isomers (C₇H₃Cl₂F₃O) shares the same molecular formula but exhibits measurable differences in boiling point (spanning ~180–187 °C), calculated LogP (spanning ~3.89–4.41), and flash point . The 2,4-dichloro-1-OCF₃ substitution pattern of 451-85-4 places one chlorine ortho and one para to the strongly electron-withdrawing OCF₃ group (Hammett σₚ = +0.35) [1], generating a unique aryl electrophile reactivity profile distinct from isomers where the Cl and OCF₃ groups occupy different relative positions [2]. Generic substitution with a positional isomer risks altered regioselectivity in downstream SNAr or cross-coupling steps, different distillation behavior during purification, and non-equivalent lipophilicity—all of which can derail a validated synthetic route or formulation .

Quantitative Differentiation Evidence for 2,4-Dichloro-1-(trifluoromethoxy)benzene (451-85-4)


Boiling Point and Distillation Profile Comparison: 451-85-4 vs. Isomeric Dichloro(trifluoromethoxy)benzenes

The predicted boiling point of 451-85-4 (182.6 ± 35.0 °C at 760 mmHg) is intermediate among the four accessible dichloro(trifluoromethoxy)benzene isomers: 1,3-dichloro-2-OCF₃ (180.3 °C) , 1,2-dichloro-3-OCF₃ (184.75 °C, calculated) , and 1,2-dichloro-4-OCF₃ (187.1 °C) . The ~7 °C boiling point spread across isomers provides a basis for confirming isomeric identity during distillation or GC analysis and prevents cross-isomer contamination during procurement.

Physicochemical characterization Isomer separation Procurement quality control

Lipophilicity (LogP) Differentiation: 451-85-4 Shows Highest Calculated LogP Among Tested Isomers

451-85-4 exhibits a calculated LogP of 4.41 , the highest among dichloro(trifluoromethoxy)benzene isomers with available data. Comparator values include 4.27 for 1,3-dichloro-2-OCF₃ (97608-49-6) and 3.892 for 1,2-dichloro-3-OCF₃ (151276-09-4) [1]. The ΔLogP of 0.14–0.52 units indicates measurably greater lipophilicity, which can influence partitioning behavior in liquid-liquid extraction, chromatographic retention, and membrane permeability in biologically active derivatives.

Lipophilicity Bioavailability prediction Extraction efficiency

Electronic Activation Strength: The –OCF₃ Group Drives Superior Electron Withdrawal vs. –OCH₃ and –CF₃ Analogs

The trifluoromethoxy (-OCF₃) substituent on 451-85-4 carries a Hammett σₚ constant of +0.35 [1], establishing it as a strong electron-withdrawing group. Critically, the seminal study by Castagnetti and Schlosser (2002) demonstrated that the OCF₃ group is superior to both methoxy (-OCH₃) and trifluoromethyl (-CF₃) in its capacity to promote hydrogen/metal permutation at the ortho position, and—unlike OCH₃—OCF₃ exerts a long-range electron-withdrawing effect that lowers arylmetal basicity even from meta or para positions [2]. In 451-85-4, this means the two chlorine leaving groups are activated toward SNAr by both the directly attached OCF₃ and the ring deactivation it induces, a dual activation not achievable with OCH₃ or CF₃ analogs.

Electronic effects Nucleophilic aromatic substitution Structure-activity relationship

Regioselective SNAr Reactivity: 2,4-Dichloro-1-OCF₃ Substitution Pattern Enables Ortho/Para-Leaving Group Differentiation

The 2,4-dichloro-1-OCF₃ substitution pattern of 451-85-4 places one chlorine ortho and one para to the strongly electron-withdrawing OCF₃ group. In SNAr reactions, the para-chlorine (position 4 relative to OCF₃ at position 1) is expected to be activated for nucleophilic displacement by the OCF₃ group's resonance effect, while the ortho-chlorine (position 2) may exhibit different reactivity due to combined inductive withdrawal and steric effects [1]. This contrasts with isomers such as 1,3-dichloro-2-OCF₃ (97608-49-6), where both chlorines are meta to each other and ortho to OCF₃, or 1,2-dichloro-4-OCF₃ (151276-10-7), where both chlorines are ortho to each other and one is para to OCF₃. The distinct regioisomeric pattern of 451-85-4 offers the potential for sequential, site-selective functionalization [2].

Regioselectivity Nucleophilic aromatic substitution Synthetic intermediate

Commercial Purity and Analytical Documentation: 451-85-4 Available at 97%–99% with Batch-Specific QC Data

451-85-4 is commercially supplied at standard purities of 97% (Bidepharm) , 98% (Aladdin Scientific) , and 99% (multiple vendors) with accompanying batch-specific analytical documentation. Bidepharm explicitly provides NMR, HPLC, and GC quality control reports per batch . In contrast, several isomeric dichloro(trifluoromethoxy)benzenes (e.g., 151276-11-8, 151276-09-4) are less widely stocked and often lack detailed, publicly disclosed QC documentation from major suppliers. The broader commercial availability and documented quality infrastructure for 451-85-4 reduce procurement risk and support regulatory compliance in GLP/GMP-adjacent research environments.

Quality control Analytical certification Procurement specification

Recommended Application Scenarios for 2,4-Dichloro-1-(trifluoromethoxy)benzene (451-85-4)


Sequential SNAr-Based Synthesis of Fluorinated Pharmaceutical Intermediates

The 2,4-dichloro-1-OCF₃ substitution pattern of 451-85-4 positions chlorine atoms at electronically distinct sites (ortho and para to the OCF₃ group), enabling sequential nucleophilic aromatic substitution. The para-chlorine is activated by resonance withdrawal from OCF₃ (σₚ = +0.35), allowing selective first displacement, followed by ortho-chlorine substitution under more forcing conditions. This regioselective SNAr strategy is valuable for constructing 2,4-difunctionalized-1-trifluoromethoxybenzene pharmacophores found in kinase inhibitors, GPCR modulators, and other bioactive scaffolds [1].

Agrochemical Intermediate Synthesis Leveraging High Lipophilicity (LogP = 4.41)

With a calculated LogP of 4.41—the highest among available dichloro(trifluoromethoxy)benzene isomers—451-85-4 is particularly suited for synthesizing agrochemical active ingredients where enhanced lipophilicity improves cuticular penetration in target pests or soil mobility characteristics. The trifluoromethoxy group also confers metabolic stability against oxidative degradation, a desirable trait in herbicide and fungicide design [1][2].

Transition Metal-Catalyzed Cross-Coupling for C–C and C–N Bond Formation

The two chlorine atoms on 451-85-4 serve as orthogonal handles for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Kumada-Corriu couplings. The OCF₃ group, demonstrated to be stable under hydroiodic acid conditions in contrast to OCH₃, survives common coupling conditions, allowing the construction of biaryl and aryl-amine architectures without protecting group strategies required for methoxy analogs [3][4].

Quality-Critical Procurement for GLP/GMP-Adjacent Research Programs

451-85-4 is supplied with batch-specific analytical documentation (NMR, HPLC, GC) at verified purities of 97–99%, making it the preferred choice among dichloro(trifluoromethoxy)benzene isomers for research programs that require traceable quality records, such as preclinical candidate synthesis, analytical method development, and process chemistry scale-up studies .

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